Home > Products > Screening Compounds P111076 > 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine - 882080-72-0

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Catalog Number: EVT-2540356
CAS Number: 882080-72-0
Molecular Formula: C15H11BrClN3
Molecular Weight: 348.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a quinazoline derivative, which is a group of compounds known for their diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. Quinazolines are extensively studied for their ability to interact with various biological targets, often leading to significant therapeutic effects.

Synthesis Analysis

The synthesis of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 6-bromoquinazoline and 4-chlorobenzylamine.
  2. Reaction Conditions: The reaction is generally carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions, often requiring heating to facilitate the reaction.
  3. Key Reaction: The primary synthetic route involves a coupling reaction between 6-bromoquinazoline and 4-chlorobenzylamine, frequently utilizing a base such as triethylamine and a palladium catalyst in a Suzuki-Miyaura coupling reaction. This step is crucial for forming the desired amine linkage.
  4. Purification: Following synthesis, the product is typically purified through recrystallization or chromatography techniques to achieve the required purity levels.
  5. Yield Optimization: Industrial production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity on a larger scale .
Molecular Structure Analysis

The molecular structure of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine can be described as follows:

  • Core Structure: The compound features a quinazoline ring system, which consists of two fused aromatic rings.
  • Substituents:
    • A bromine atom is located at the 6-position of the quinazoline ring.
    • A chlorobenzyl group is attached to the nitrogen atom at the 4-position of the quinazoline.

Spectroscopic Analysis

The structural confirmation of this compound has been achieved through various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to N-H stretching and C-H bending are observed.
  • Nuclear Magnetic Resonance (NMR): The NMR spectrum provides insights into the hydrogen environments within the molecule.
  • Mass Spectrometry (MS): Mass spectrometry aids in determining the molecular weight and confirming the molecular formula .
Chemical Reactions Analysis

6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine participates in several chemical reactions:

  1. Substitution Reactions: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under specific conditions.
  2. Oxidation and Reduction: The compound can also undergo oxidation or reduction reactions, altering its chemical properties and reactivity.

Common Reagents

  • For substitution reactions, nucleophiles such as amines or thiols are often used in conjunction with bases.
  • Oxidizing agents like hydrogen peroxide or potassium permanganate are employed for oxidation reactions, while reducing agents such as sodium borohydride are used for reduction processes .
Mechanism of Action

The mechanism of action of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine primarily involves its interaction with specific molecular targets:

  1. Target Interaction: This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  2. Binding Mechanism: It binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that contribute to tumor growth .
  3. Biological Effects: By inhibiting EGFR activity, this compound may induce apoptosis in cancer cells and reduce tumor growth rates.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine include:

  • Molecular Formula: C13_{13}H10_{10}BrClN2_{2}
  • Molecular Weight: Approximately 303.6 g/mol
  • Solubility: Generally soluble in organic solvents like DMF and THF but may have limited solubility in water.

Melting Point

The melting point of this compound typically ranges around specific values depending on purity but is generally reported between 120°C to 130°C .

Applications

6-Bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine has several significant applications:

  1. Medicinal Chemistry: It is being researched for potential therapeutic applications, particularly as an antitumor agent due to its inhibitory effects on EGFR.
  2. Biological Studies: The compound serves as a valuable tool in studies aimed at understanding cellular signaling pathways related to cancer progression.
  3. Chemical Research: It acts as a building block for synthesizing more complex molecules and serves as a reference compound in analytical chemistry studies .

Properties

CAS Number

882080-72-0

Product Name

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

IUPAC Name

6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Molecular Formula

C15H11BrClN3

Molecular Weight

348.63

InChI

InChI=1S/C15H11BrClN3/c16-11-3-6-14-13(7-11)15(20-9-19-14)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20)

InChI Key

VZSKRVICHCBGCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Br)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.